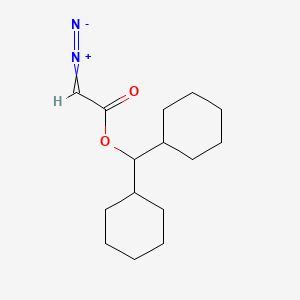
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often include low temperatures and acidic environments to stabilize the diazonium group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be replaced by other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate include:
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethenolate
These compounds share the diazonium group but differ in their substituents, which can affect their reactivity and applications. The unique structure of this compound, with its dicyclohexylmethoxy group, provides distinct properties that can be advantageous in specific chemical reactions and applications.
Propriétés
Numéro CAS |
139021-84-4 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
dicyclohexylmethyl 2-diazoacetate |
InChI |
InChI=1S/C15H24N2O2/c16-17-11-14(18)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13,15H,1-10H2 |
Clé InChI |
NGMDPJVYRMTZDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


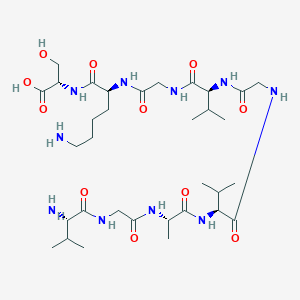
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
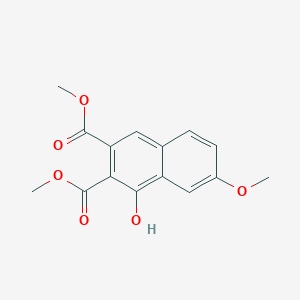
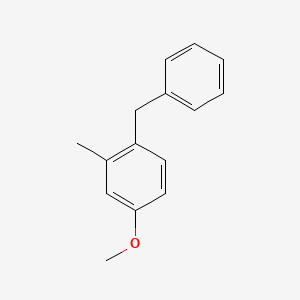
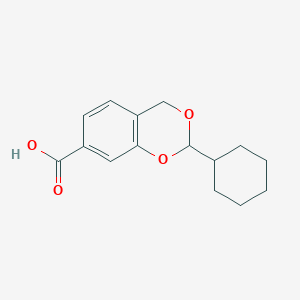
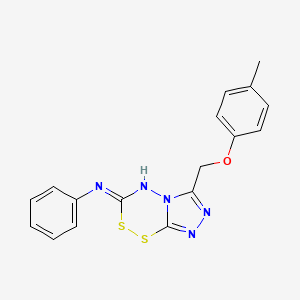
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
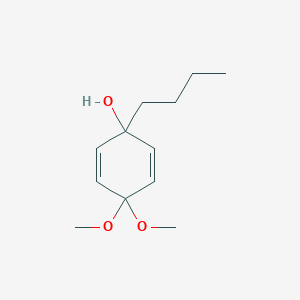
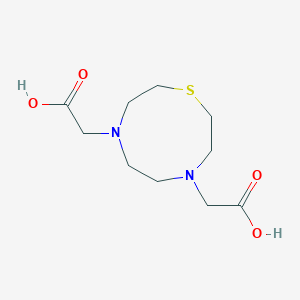
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
